molecular formula C5H12ClNO4S2 B1442010 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride CAS No. 1018251-96-1

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride

Cat. No. B1442010
M. Wt: 249.7 g/mol
InChI Key: WWLFFNKDRNZGMR-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride, also known as DMSP, is an organosulfur compound and an important intermediate in the synthesis of a variety of organic compounds. It is also used as a reagent in various scientific research applications.

Scientific Research Applications

Solvolysis Studies

  • Rate and Product Studies : Research by Kevill et al. (2006) explored the solvolysis (reaction with water) of N,N-dimethylsulfamoyl chloride, demonstrating its sensitivity to changes in solvent nucleophilicity and ionizing power. This study provides insight into the reaction pathways and mechanisms involved, suggesting an S(N)2 pathway similar to other sulfonyl chlorides (Kevill et al., 2006).

Photocatalysis and Radical Generation

  • Visible-Light-Activated Redox-Neutral Formation : Zhang et al. (2021) discussed a protocol for generating and controlling sulfonyl radicals from dimethylsulfamoyl chloride. This technique is particularly useful for creating alkyl sulfonates and sulfonamides, crucial in medicinal research for new bioactive molecule discovery (Zhang et al., 2021).

Sulfonylation in Organic Synthesis

  • Practical and Safe Sulfonylation : A study by Tanabe et al. (1995) highlights the effective sulfonylation of certain alcohols using methanesulfonyl chloride or p-toluenesulfonyl chloride, showcasing the utility of sulfonyl chlorides in organic synthesis (Tanabe et al., 1995).

Polymer Science Applications

  • Salt Response and Rheological Behavior : Ye et al. (2016) researched the behavior of sulfobetaine copolymers in different salt solutions, providing insights into the use of sulfonyl chloride derivatives in creating salt-sensitive polymers (Ye et al., 2016).

properties

IUPAC Name

3-(dimethylsulfamoyl)propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLFFNKDRNZGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
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3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
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3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
Reactant of Route 4
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
Reactant of Route 5
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
Reactant of Route 6
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride

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